molecular formula C23H31N3O3S B2632300 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1049389-97-0

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2632300
CAS RN: 1049389-97-0
M. Wt: 429.58
InChI Key: VZCZALVPEVOXBS-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

In the other step of the synthesis, the unpaired electrons of the nitrogen atom(2nd) of the pyridazinone group attacked the bromine-bonded carbon of ethyl 2-bromoacetate by the nucleophilic substitution SN2 reaction mechanism to obtain the ethyl 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate .

Scientific Research Applications

Structure-Affinity Relationship Studies

Research has shown that certain compounds structurally related to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide demonstrate high affinity for the serotonin (5-HT) 5-HT7 receptor. These studies have identified compounds that act as agonists, partial agonists, or antagonists at the 5-HT7 receptor, indicating their potential for treating disorders related to serotonin dysfunction (Leopoldo et al., 2004). Further modifications of these compounds have aimed to optimize their physicochemical properties for better brain penetration, with some showing high selectivity and agonist properties at the 5-HT7 receptor (Leopoldo et al., 2008).

Potential Use in Oncology

Novel analogues of PB28, a compound closely related to the chemical structure , have been designed with reduced lipophilicity, aiming for therapeutic and diagnostic applications in oncology. These modifications have sought to balance receptor affinity with optimal physicochemical properties for tumor cell entry (Abate et al., 2011).

Antimicrobial Applications

A series of compounds with structural similarities to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been synthesized and demonstrated potent inhibitory activity against a range of bacterial strains, suggesting their potential as antimicrobial agents (Krishnamurthy et al., 2011).

Exploration of β3-Adrenoceptor Agonists

Research into piperazine sulfonamide derivatives has revealed their potential as β3-adrenoceptor (β3-AR) agonists. These compounds have been studied for their effects on receptor activity, with some showing potent and selective agonist properties. This research highlights the possibility of using these compounds in treating conditions mediated by β3-AR (Perrone et al., 2009).

Antiproliferative and Antiviral Effects

Compounds related to the mentioned chemical structure have shown promise in antiproliferative activity against cancer cell lines and antiviral effects against specific viruses, offering insights into their potential therapeutic applications in oncology and virology (Selvakumar et al., 2018).

Safety and Hazards

The safety and hazards of a related compound, 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline, are indicated by the hazard statements H302, H312, H332 .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-29-22-9-7-21(8-10-22)26-16-14-25(15-17-26)13-12-24-30(27,28)23-11-6-19-4-2-3-5-20(19)18-23/h6-11,18,24H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCZALVPEVOXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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